5,6-Dibromo-2,3-dihydro-isoindol-1-one
Overview
Description
5,6-Dibromo-2,3-dihydro-isoindol-1-one (5,6-DBII-1-one) is a heterocyclic compound belonging to the group of isoindolones. It is a colorless solid with a molecular weight of 297.89 g/mol and a melting point of 116-118 °C. 5,6-DBII-1-one is a versatile compound and has a wide range of applications in the field of chemistry and biochemistry. It is used as a synthetic intermediate in the synthesis of various organic compounds and in the production of pharmaceuticals. It is also used as a reagent in the synthesis of biologically active compounds such as antibiotics, antifungal agents, and anti-inflammatory agents.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Approaches : Kobayashi and Chikazawa (2016) developed a synthetic approach to 2,3-dihydro-1H-isoindol-1-one derivatives, potentially applicable to 5,6-Dibromo-2,3-dihydro-isoindol-1-one. They utilized N-alkyl-N-(o-bromobenzyl)benzamides and butyllithium in their synthesis (Kobayashi & Chikazawa, 2016).
- Halogen Substituents and Bonding : A study by Gurbanov et al. (2021) on halogen bonding in 4,5-DiBromo-hexahydro-3a,6-Epoxyisoindol-1(4H)-ones, closely related to 5,6-Dibromo-2,3-dihydro-isoindol-1-one, highlights the role of bromine atoms in forming intermolecular halogen bonds (Gurbanov et al., 2021).
- Scaffold for Kinase Research : Cheung, Harris, and Lackey (2001) explored 1,3-Dihydro-2H-indol-2-ones and 1,3-dihydro-2H-pyrrolopyridin-2-ones, which are structurally similar to 5,6-Dibromo-2,3-dihydro-isoindol-1-one, as scaffolds for pharmaceutical uses in kinase research areas (Cheung, Harris, & Lackey, 2001).
Applications in Organic Chemistry and Pharmacology
- Building Blocks in Syntheses : Parsons et al. (2011) reported the use of 5,6-dibromoindoles, similar to 5,6-Dibromo-2,3-dihydro-isoindol-1-one, as building blocks in synthesizing natural and non-natural derivatives, indicating its potential as a versatile chemical precursor (Parsons et al., 2011).
- Antibacterial Properties : Ahmed et al. (2006) studied Alkoxy isoindole-1,3-diones, structurally related to 5,6-Dibromo-2,3-dihydro-isoindol-1-one, for their antibacterial properties, suggesting possible applications in chemotherapeutic properties (Ahmed et al., 2006).
- Melatonin Receptor Research : Faust et al. (2000) worked on 6H-Isoindolo[2,1-a]indoles and derivatives for investigating melatonin receptors. This research provides insights into the potential biological activities of compounds like 5,6-Dibromo-2,3-dihydro-isoindol-1-one (Faust et al., 2000).
properties
IUPAC Name |
5,6-dibromo-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NO/c9-6-1-4-3-11-8(12)5(4)2-7(6)10/h1-2H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIIFJCIHPBAEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C(=O)N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696145 | |
Record name | 5,6-Dibromo-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dibromo-2,3-dihydro-isoindol-1-one | |
CAS RN |
954239-43-1 | |
Record name | 5,6-Dibromo-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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